molecular formula C17H15F2N3O2S B2641629 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034326-78-6

2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2641629
CAS No.: 2034326-78-6
M. Wt: 363.38
InChI Key: BERRIBMOGSDOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group, a pyrazole ring, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the fluorine atoms. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzenesulfonamides.

Scientific Research Applications

2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A related compound with similar structural features but different functional groups.

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Lacks the fluorine atoms, which can affect its reactivity and properties.

    4-Phenyl-1H-pyrazole: The core structure of the pyrazole ring, without the additional substituents.

Uniqueness

2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S/c18-15-7-4-8-16(19)17(15)25(23,24)21-9-10-22-12-14(11-20-22)13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERRIBMOGSDOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.